- Chemo/regioselective Aza-Michael additions of amines to conjugate alkenes catalyzed by polystyrene-supported AlCl3, Tetrahedron, 2013, 69(6), 1712-1716

Cas no 94-34-8 (N-(2-Cyanoethyl)-N-methylaniline)

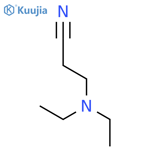

94-34-8 structure

Nome del prodotto:N-(2-Cyanoethyl)-N-methylaniline

N-(2-Cyanoethyl)-N-methylaniline Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-(Methyl(phenyl)amino)propanenitrile

- 3-(N-Methylanilino)propionitrile

- 3-(Methylphenylamino)propionitrile

- N-Cyanoethyl-N-methylaniline

- N-(2-Cyanoethyl)-N-methylaniline

- N-Methyl-N-(2-cyanoethyl)aniline

- 3-(N-Methyl-N-phenylamino)propionitrile

- 3-(N-methylanilino)propiononitrile

- Propanenitrile, 3-(methylphenylamino)-

- 3-[methyl(phenyl)amino]propanenitrile

- IXXLKTZOCSRXEM-UHFFFAOYSA-N

- N-.beta.-Cyanoethyl-N-methylaniline

- Propionitrile, 3-(N-methylanilino)-

- .beta.-(N-Methylanilino)propionitrile

- n-Methyl-n-cyanoethyl aniline

- beta-(

- 3-(Methylphenylamino)propanenitrile (ACI)

- Propionitrile, 3-(N-methylanilino)- (6CI, 7CI, 8CI)

- N-β-Cyanoethyl-N-methylaniline

- NSC 73689

- NSC 91616

- β-(N-Methylanilino)propionitrile

- 3-(Methylanilino)propanenitrile #

- AKOS000194121

- CS-0151255

- NSC-91616

- Beta-(N-methylanilio)propionitrile

- W-100198

- NS00040391

- 94-34-8

- N-cyanoethyl methylaniline

- NCIOpen2_000346

- beta-(N-Methylanilino)propionitrile

- MFCD00019856

- NSC91616

- AI3-28714

- 3-(N-methylanilino)propanenitrile

- SCHEMBL149631

- DS-6285

- n,n-cyanoethyl-methylaniline

- H10690

- EINECS 202-325-5

- DTXSID6059102

- DB-057495

- .beta.-N-Methylanilinopropionitrile

- N-beta-Cyanoethyl-N-methylaniline

- n-methyl-n-cyanoethylaniline

-

- MDL: MFCD00019856

- Inchi: 1S/C10H12N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3

- Chiave InChI: IXXLKTZOCSRXEM-UHFFFAOYSA-N

- Sorrisi: N#CCCN(C)C1C=CC=CC=1

- BRN: 2803416

Proprietà calcolate

- Massa esatta: 160.10000

- Massa monoisotopica: 160.1

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 12

- Conta legami ruotabili: 3

- Complessità: 162

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: niente

- XLogP3: 1.7

- Carica superficiale: 0

- Superficie polare topologica: 27

Proprietà sperimentali

- Colore/forma: Olio bruno

- Densità: 1.035

- Punto di ebollizione: 186°C/23mmHg(lit.)

- Punto di infiammabilità: 125-127°C/4mm

- Indice di rifrazione: 1.56

- PSA: 27.03000

- LogP: 2.03648

- Solubilità: Non determinato

- FEMA: 2420

N-(2-Cyanoethyl)-N-methylaniline Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H302+H312+H332-H315-H319

- Dichiarazione di avvertimento: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501

- WGK Germania:3

- Codice categoria di pericolo: R20/21/22;R36/37/38

- Istruzioni di sicurezza: S26-S36

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R20/21/22; R36/37/38

- PackingGroup:III

- TSCA:Yes

- Gruppo di imballaggio:III

N-(2-Cyanoethyl)-N-methylaniline Dati doganali

- CODICE SA:2926909090

- Dati doganali:

Codice doganale cinese:

2926909090Panoramica:

2926909090 Altri composti a base di nitrili. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

HS:2926909090 altri composti a funzione nitrile IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

N-(2-Cyanoethyl)-N-methylaniline Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB140381-500 g |

N-(2-Cyanoethyl)-N-methylaniline, 97%; . |

94-34-8 | 97% | 500g |

€102.70 | 2023-05-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M99710-100g |

3-(Methyl(phenyl)amino)propanenitrile |

94-34-8 | 97% | 100g |

¥60.0 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221895-1kg |

3-(Methyl(phenyl)amino)propanenitrile |

94-34-8 | 97% | 1kg |

¥376.00 | 2024-04-24 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-100g |

N-(2-Cyanoethyl)-N-methylaniline |

94-34-8 | 98% | 100g |

¥54.90 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PN220-5g |

N-(2-Cyanoethyl)-N-methylaniline |

94-34-8 | 97% | 5g |

50CNY | 2021-05-08 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158975-2.5kg |

N-(2-Cyanoethyl)-N-methylaniline |

94-34-8 | 98% | 2.5kg |

¥720.90 | 2023-09-01 | |

| Aaron | AR003SY8-100g |

3-(Methyl(phenyl)amino)propanenitrile |

94-34-8 | 99% | 100g |

$8.00 | 2024-07-18 | |

| Aaron | AR003SY8-500g |

3-(Methyl(phenyl)amino)propanenitrile |

94-34-8 | 99% | 500g |

$27.00 | 2024-07-18 | |

| A2B Chem LLC | AB76388-5g |

N-(2-Cyanoethyl)-n-methylaniline |

94-34-8 | 97% | 5g |

$4.00 | 2024-07-18 | |

| A2B Chem LLC | AB76388-25g |

N-(2-Cyanoethyl)-n-methylaniline |

94-34-8 | 98%(GC) | 25g |

$17.00 | 2024-04-19 |

N-(2-Cyanoethyl)-N-methylaniline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Catalysts: Aluminum chloride (polystyrene-supported) ; 3 h, 70 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Phenylsilane Catalysts: 2903426-60-6 Solvents: p-Xylene ; 12 h, 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 30 min

Riferimento

- Iridium-catalyzed reductive amination of carboxylic acids, Journal of Catalysis, 2023, 418, 283-289

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Phenylsilane Catalysts: Dimanganese decacarbonyl , 2-(Dicyclohexylphosphino)-9-(2-pyridinyl)-9H-carbazole Solvents: Acetonitrile ; 15 h, 1 bar, 100 °C

Riferimento

- Mn-Catalyzed Selective Double and Mono-N-Formylation and N-Methylation of Amines by using CO2, ChemSusChem, 2019, 12(13), 3054-3059

Metodo di produzione 4

Condizioni di reazione

1.1 Catalysts: Yttrium nitrate ; 24 h, rt

Riferimento

- Y(NO3)3·6H2O catalyzed aza-Michael addition of aromatic/hetero-aromatic amines under solvent-free conditions, Catalysis Communications, 2008, 9(6), 1189-1195

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tris(pentafluorophenyl)borane Solvents: Butyl ether ; 8 h, 100 °C

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 3 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; 3 h, rt

Riferimento

- Boron-catalyzed N-alkylation of amines using carboxylic acids, Angewandte Chemie, 2015, 54(31), 9042-9046

Metodo di produzione 6

Condizioni di reazione

1.1 Catalysts: Silver triflate , Nickel bromide Solvents: Toluene ; 24 h, 100 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Riferimento

- A Simple and General Nickel-Catalyzed Michael-Type Hydroamination of Activated Olefins Using Arylamines, Asian Journal of Organic Chemistry, 2022, 11(11),

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Formic acid Catalysts: tert-Butylhydroquinone , Cupric chloride Solvents: Water ; 6 h, reflux

Riferimento

- A method for preparing N-alkyl-N-cyanoethylarylamine, China, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Catalysts: Copper Solvents: Ethanol ; 4 h, rt

Riferimento

- Bio-heterogeneous Cu(0)NC@PHA for n-aryl/alkylation at room temperature, Polyhedron, 2021, 206,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Diphenylsilane Catalysts: Cesium carbonate Solvents: Acetonitrile ; 72 h, 1 atm, 80 °C

Riferimento

- Selective Formylation and Methylation of Amines using Carbon Dioxide and Hydrosilane Catalyzed by Alkali-Metal Carbonates, ACS Catalysis, 2016, 6(11), 7876-7881

Metodo di produzione 10

Condizioni di reazione

1.1 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 17 h, 14 kbar, rt

Riferimento

- Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure, Journal of Organic Chemistry, 2015, 80(20), 10375-10379

Metodo di produzione 11

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Tripotassium phosphate , 18-Crown-6 Solvents: Acetonitrile ; 24 h, 1 atm, 80 °C

Riferimento

- Scalable direct N-methylation of drug-like amines using 12CO2/13CO2 by simple inorganic base catalysis, Science Bulletin, 2019, 64(11), 723-729

Metodo di produzione 13

Condizioni di reazione

Riferimento

- Process and catalyst for the preparation of mono-N-(2-cyanoethyl)anilines from N-substituted anilines and acrylonitrile., European Patent Organization, , ,

Metodo di produzione 14

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Oxygen , Poly(methylhydrosiloxane) Catalysts: Dipotassium phosphate , 18-Crown-6 Solvents: Tetrahydrofuran ; 12 h, 80 °C

Riferimento

- Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis, Chinese Chemical Letters, 2020, 31(1), 111-114

Metodo di produzione 16

Condizioni di reazione

1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Water ; 40 h, rt

Riferimento

- A catalytic method for room-temperature Michael additions using 12-tungstophosphoric acid as a reusable catalyst in water, Synthesis, 2008, (24), 3931-3936

Metodo di produzione 17

Condizioni di reazione

1.1 Catalysts: 1,3-Bis(diphenylphosphino)propane , Tris(tetramethyldivinyldisiloxane)diplatinum Solvents: Butyl ether ; 10 min, rt

1.2 Reagents: Phenylsilane ; 18 h, 60 °C

1.2 Reagents: Phenylsilane ; 18 h, 60 °C

Riferimento

- General catalytic methylation of amines with formic acid under mild reaction conditions, Chemistry - A European Journal, 2014, 20(26), 7878-7883

Metodo di produzione 18

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Phenylsilane Catalysts: Platinum Solvents: Toluene ; rt → 80 °C; 15 h, 80 °C; 80 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt

1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt

Riferimento

- Methylation of aromatic amines and imines using formic acid over a heterogeneous Pt/C catalyst, Catalysis Science & Technology, 2016, 6(16), 6172-6176

Metodo di produzione 20

Condizioni di reazione

1.1 Catalysts: Styrene-4-vinylbenzyl chloride copolymer (aminated with 1-methylimidazole, anion-exchanged with tetrafluoroborate) , Gadolinium triflate (polymer-supported) Solvents: Acetone ; 24 h, rt

1.2 24 h, rt

1.2 24 h, rt

Riferimento

- Imidazolium-based polymer supported gadolinium triflate as a heterogeneous recyclable Lewis acid catalyst for Michael additions, Tetrahedron Letters, 2008, 49(21), 3466-3470

N-(2-Cyanoethyl)-N-methylaniline Raw materials

N-(2-Cyanoethyl)-N-methylaniline Preparation Products

N-(2-Cyanoethyl)-N-methylaniline Letteratura correlata

-

Hong Xu,Kang-Cheng Zheng,Yao Chen,Yi-Zhi Li,Li-Jun Lin,Hong Li,Pei-Xin Zhang,Liang-Nian Ji Dalton Trans. 2003 2260

-

R. J. Bates,J. Cymerman-Craig,M. Moyle,R. J. Young J. Chem. Soc. 1956 388

-

Xiaoming Liu,Li Mei Lindy Chia,Colin A. Kilner,Lesley J. Yellowlees,Mark Thornton-Pett,Swiatoslaw Trofimenko,Malcolm A. Halcrow effect on the lifetime of an aryl radical cation. Xiaoming Liu Li Mei Lindy Chia Colin A. Kilner Lesley J. Yellowlees Mark Thornton-Pett Swiatoslaw Trofimenko Malcolm A. Halcrow Chem. Commun. 2000 1947

-

Nichabhat Diteepeng,Isobel A. P. Wilson,Jean-Charles Buffet,Zo? R. Turner,Dermot O'Hare Polym. Chem. 2020 11 6308

-

Holger Fleischer,Stefan Glang,Dieter Schollmeyer,Norbert W. Mitzel,Michael Bühl Dalton Trans. 2004 3765

94-34-8 (N-(2-Cyanoethyl)-N-methylaniline) Prodotti correlati

- 1555-66-4(N,N-Bis(2-cyanoethyl)aniline)

- 148-87-8(3-(Ethylphenylamino)propanenitrile)

- 1075-76-9(3-Anilinopropionitrile)

- 61852-40-2(3-(Butyl(phenyl)amino)propanenitrile)

- 866756-09-4(2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 1796969-97-5(4-ethoxy-3-fluoro-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzene-1-sulfonamide)

- 10139-00-1(Butanoic acid,2-amino-4,4-dichloro-, (2S)-)

- 1805311-33-4(6-(Bromomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-carbonyl chloride)

- 242138-07-4(Omalizumab)

- 1192180-90-7(3-Cyclohexene-1-carboxylic acid, 5-hydroxy-)

Fornitori consigliati

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Membro d'oro

CN Fornitore

Grosso

Nanjing Jubai Biopharm

Membro d'oro

CN Fornitore

Grosso

Henan Dongyan Pharmaceutical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hubei Henglvyuan Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Handan Zechi Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso